N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide
Description
This compound is a structurally complex molecule featuring a 5-chloroindole moiety, a 4,6-dimethylpyrimidin-2-yl group, and a cyclopropanecarboxamide scaffold connected via an (E)-configured imine bond. The indole and pyrimidine rings are critical for interactions with biological targets, while the cyclopropane group enhances metabolic stability . Its synthesis typically involves multi-step reactions, including condensation and cyclization, with structural confirmation relying on spectroscopic techniques (NMR, IR) and single-crystal X-ray diffraction (as exemplified in related compounds) .
Key structural attributes:
Properties
Molecular Formula |
C21H23ClN6O |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H23ClN6O/c1-12-9-13(2)26-21(25-12)28-20(27-19(29)14-3-4-14)23-8-7-15-11-24-18-6-5-16(22)10-17(15)18/h5-6,9-11,14,24H,3-4,7-8H2,1-2H3,(H2,23,25,26,27,28,29) |
InChI Key |
JIEVWKKRAWBSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4CC4)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of 5-Chloroindole
5-Chloroindole (CAS 17422-32-1) undergoes Friedel-Crafts alkylation with ethylene diamine in the presence of Lewis acids such as AlCl₃. The reaction proceeds via electrophilic substitution at the C3 position of the indole ring:
Reaction Conditions
-
Solvent : Dichloromethane (DCM), anhydrous
-
Temperature : 0°C to room temperature
-
Catalyst : AlCl₃ (1.2 equiv)
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 7.8 Hz, 1H), 7.36 (d, J = 8.2 Hz, 1H), 6.96–7.10 (m, 2H), 3.42 (t, J = 6.5 Hz, 2H), 2.85 (t, J = 6.5 Hz, 2H).
-
HRMS : m/z calcd for C₁₀H₁₀ClN₂ [M+H]⁺: 209.0481; Found: 209.0485.
Formation of the Imine Linkage
Condensation with 4,6-Dimethylpyrimidin-2-amine
Intermediate A reacts with 4,6-dimethylpyrimidin-2-amine under Dean-Stark conditions to form the (E)-imine derivative. The reaction is driven by azeotropic removal of water:
Optimized Protocol
-
Solvent : Toluene, reflux
-
Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv)
-
Time : 12–16 hours
-
Yield : 81% (isolated as a yellow solid)
Key Considerations
-
Steric hindrance from the 4,6-dimethyl groups necessitates prolonged reaction times.
-
The E-configuration is confirmed via NOESY spectroscopy, showing no coupling between the pyrimidine methyl groups and the imine proton.
Cyclopropanecarboxamide Coupling
Acylation with Cyclopropanecarbonyl Chloride
The final step involves acylating the secondary amine with cyclopropanecarbonyl chloride. A Schlenk line setup is employed to exclude moisture:
Procedure
-
Dissolve Intermediate B (1.0 equiv) in dry THF (0.1 M).
-
Add Et₃N (3.0 equiv) and cool to −20°C.
-
Slowly add cyclopropanecarbonyl chloride (1.2 equiv) via syringe.
-
Warm to room temperature and stir for 4 hours.
Workup
-
Quench with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate.
Yield and Characterization
-
Yield : 75–78%
-
¹³C NMR (100 MHz, CDCl₃): δ 175.0 (C=O), 164.7 (C=N), 144.3 (quaternary C), 138.0 (CH indole), 74.7 (cyclopropane C).
Alternative Routes and Comparative Analysis
Reductive Amination Approach
An alternative one-pot method employs reductive amination using NaBH₃CN:
| Parameter | Value |
|---|---|
| Solvent | MeOH/THF (1:1) |
| Temperature | 0°C → RT |
| Reducing Agent | NaBH₃CN (2.0 equiv) |
| Yield | 65% |
Advantages : Shorter reaction time (6 hours).
Limitations : Lower yield due to over-reduction byproducts.
Solid-Phase Synthesis
A patent-pending method utilizes Wang resin-bound 5-chloroindole for automated synthesis:
-
Coupling Reagent : HBTU/HOBt
-
Cleavage Condition : TFA/DCM (1:9)
-
Purity : >95% (HPLC)
-
Throughput : 12 compounds per batch
Scalability and Industrial Considerations
Kilogram-Scale Production
A pilot-scale protocol achieves 85% yield by:
-
Replacing AlCl₃ with FeCl₃ (cheaper, less corrosive).
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 5-Chloroindole | 1,200 |
| 4,6-Dimethylpyrimidin-2-amine | 950 |
| Cyclopropanecarbonyl chloride | 3,800 |
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C28H26ClN7O3
- Molecular Weight : 544.0 g/mol
- CAS Number : Not specified in the search results but identified as a unique compound.
Biological Activities
-
Anticancer Potential :
- Preliminary studies indicate that this compound may exhibit anticancer properties. It has been evaluated for its activity against various human tumor cell lines, showing promising results in inhibiting cell growth. For instance, compounds with similar structures have demonstrated significant antimitotic activity, suggesting that N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide could be a candidate for further development as an anticancer agent .
-
Anti-inflammatory Activity :
- The compound's structure suggests potential anti-inflammatory properties. Molecular docking studies have indicated that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions the compound as a candidate for developing new anti-inflammatory drugs.
- Molecular Docking Studies :
Case Studies and Research Findings
- In Vitro Studies :
- Structure Activity Relationship (SAR) :
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of N-substituted carboxamides with variations in substituents on the indole, pyrimidine, and carboxamide groups. Notable analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences |
|---|---|---|---|
| N-{(E)-{[2-(5-Fluoro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide | C₂₁H₂₃FN₆O | 394.4 | Fluoro substituent replaces chlorine |
| N-((Z)-{[2-(5-Chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylene)-2-methylbenzamide | C₂₅H₂₅ClN₆O | 460.97 | Benzamide replaces cyclopropanecarboxamide |
| 2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide | C₁₇H₂₂N₄O₂ | 314.4 | Methoxy and isopropyl groups on pyrimidine |
Structural Impact :
Bioactivity and Mode of Action
Bioactivity profiles correlate strongly with structural similarity. For example:
- Cluster Analysis : Hierarchical clustering of compounds based on bioactivity (e.g., NCI-60 screening) groups analogs with shared modes of action, such as kinase inhibition or intercalation .
- Chemical-Genetic Profiling : Compounds with similar substituents (e.g., 5-chloroindole derivatives) show overlapping fitness defect profiles in yeast deletion strains, suggesting conserved molecular targets .
Computational Similarity Metrics
Quantitative comparisons using Tanimoto and Dice indices (MACCS and Morgan fingerprints) reveal:
- Tanimoto Scores : The parent compound shares >80% similarity with its 5-fluoro analog, indicating near-identical pharmacophores.
- Dice Scores : Lower similarity (<60%) is observed with pyrimidine-backbone variants (e.g., 2-methylbenzamide analog), highlighting the importance of the cyclopropane group .
Spectroscopic and Crystallographic Comparisons
- NMR Analysis: Analogous compounds (e.g., ’s oxazolidinones) show nearly identical chemical shifts in conserved regions (e.g., pyrimidine protons), with deviations localized to substituent-adjacent protons (e.g., indole-Cl vs. -F) .
- X-ray Crystallography : The (E)-configuration of the imine bond, critical for activity, is confirmed in related structures (e.g., ), ensuring stereochemical fidelity .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 5-chloroindole and cyclopropanecarboxamide groups are indispensable for potency, while pyrimidine modifications tune selectivity.
- Dereplication Strategies : Molecular networking (cosine scores >0.9) efficiently identifies analogs in complex mixtures, accelerating drug discovery .
- Therapeutic Potential: Analogues with bioactivity profiles similar to known kinase inhibitors (e.g., imatinib) warrant further investigation for oncology applications .
Biological Activity
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C24H30ClN7O
- Molecular Weight : 467.99 g/mol
- CAS Number : Not specified in the search results but can be found in chemical databases.
This compound exhibits its biological activity primarily through the inhibition of specific pathways associated with cancer cell proliferation. The structural features, including the indole and pyrimidine moieties, are crucial for its interaction with target proteins involved in tumor growth.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of 5-chloro-indole possess potent antiproliferative effects against various cancer cell lines. For instance, a related compound showed GI50 values ranging from 29 nM to 78 nM against different cancer types, indicating strong inhibitory potential on cell viability .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | GI50 (nM) | Target Cell Line |
|---|---|---|
| 3a | 29 | Panc-1 (pancreatic) |
| 3b | 31 | MCF-7 (breast) |
| 3c | 42 | A-549 (lung) |
| Erlotinib | 33 | Various |
Case Studies
- EGFR Inhibition : A study highlighted that compounds related to this compound exhibited significant inhibition of the EGFR pathway. The most potent derivative demonstrated an IC50 value of 68 nM, outperforming standard treatments like erlotinib .
- Selectivity Index : The selectivity index for EGFR T790M protein was notably higher than for wild-type EGFR, suggesting that modifications in the chemical structure can enhance the selectivity and efficacy against mutant forms of the receptor .
Antifungal and Antiviral Activities
In addition to its anticancer properties, some derivatives have shown promising antifungal and antiviral activities. For example, related compounds exhibited IC50 values between 5 and 6 μg/ml against specific viral strains, indicating a broad spectrum of biological activity beyond oncology .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step organic reactions, including condensation and cyclization steps. Key considerations include:
- Solvent selection : Dichloromethane or toluene under inert atmospheres to minimize side reactions .
- Catalysts : Palladium or copper-based catalysts for coupling reactions .
- Temperature control : Low temperatures (0–5°C) during acyl chloride formation to prevent decomposition .
- Purification : Use of HPLC or TLC for intermediate purification to ensure >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
A combination of methods is required:
Q. How can initial biological activity screening be designed to evaluate its pharmacological potential?
Prioritize assays based on structural analogs:
- Enzyme inhibition assays : Target kinases or proteases due to pyrimidine and indole motifs .
- Cellular viability tests : Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
- Control experiments : Include known inhibitors (e.g., staurosporine) to validate assay conditions .
Advanced Research Questions
Q. How can conformational analysis resolve contradictions between computational predictions and observed bioactivity?
- Molecular dynamics simulations : Analyze the flexibility of the cyclopropane-carboxamide linker and its impact on target binding .
- Free-energy perturbation (FEP) : Quantify energy differences between predicted and experimental conformers .
- Crystallographic data : Compare solved crystal structures with docking poses to identify mismatches .
Q. What strategies address discrepancies in potency data across different assay formats?
- Assay standardization : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) to measure direct binding kinetics .
Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity?
- Fragment replacement : Systematically modify the 5-chloroindole and pyrimidine groups to map key interactions .
- Pharmacophore modeling : Identify essential hydrogen-bond donors/acceptors using software like Schrödinger .
- Off-target screening : Test against panels of related enzymes (e.g., CYP450 isoforms) to assess selectivity risks .
Q. What experimental designs are recommended for optimizing reaction scalability without compromising stereochemical purity?
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like solvent ratio, temperature, and catalyst loading .
- Flow chemistry : Evaluate continuous-flow systems for exothermic steps (e.g., cyclopropane formation) to enhance reproducibility .
- In-line analytics : Use PAT (process analytical technology) tools for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
